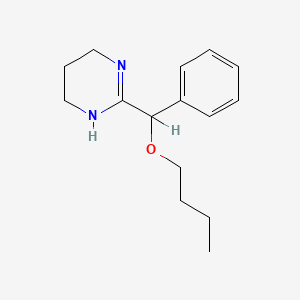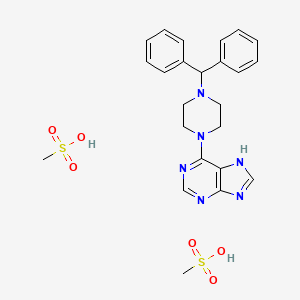
9H-Purine, 6-(4-benzhydryl-1-piperazinyl)-, bis(methanesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Purine, 6-(4-benzhydryl-1-piperazinyl)-, bis(methanesulfonate): is a complex organic compound that belongs to the purine class of molecules This compound is characterized by the presence of a purine ring system substituted with a benzhydryl-piperazine moiety and bis(methanesulfonate) groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine, 6-(4-benzhydryl-1-piperazinyl)-, bis(methanesulfonate) typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through condensation reactions involving formamide derivatives and amines.
Introduction of the Benzhydryl-Piperazine Moiety: This step involves the nucleophilic substitution of the purine core with benzhydryl-piperazine under basic conditions.
Addition of Methanesulfonate Groups: The final step involves the sulfonation of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzhydryl group, converting it to a benzyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Benzyl-substituted purine derivatives.
Substitution: Various functionalized purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring purines.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting purine-related pathways. It may exhibit activity against certain diseases by modulating enzyme activity or receptor function.
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 9H-Purine, 6-(4-benzhydryl-1-piperazinyl)-, bis(methanesulfonate) involves its interaction with molecular targets such as enzymes and receptors. The benzhydryl-piperazine moiety may enhance binding affinity to specific targets, while the purine core can mimic natural substrates or inhibitors. This dual functionality allows the compound to modulate biological pathways effectively.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(4-Benzhydryl-1-piperazinyl)-9H-purine-9-ethanol dihydrochloride
- 2-(4-Benzhydryl-1-piperazinyl)-7H-purine;methanesulfonic acid
Uniqueness
Compared to similar compounds, 9H-Purine, 6-(4-benzhydryl-1-piperazinyl)-, bis(methanesulfonate) is unique due to the presence of bis(methanesulfonate) groups, which may enhance its solubility and reactivity. Additionally, the specific substitution pattern on the purine ring can lead to distinct biological and chemical properties.
Propiedades
Número CAS |
26132-67-2 |
|---|---|
Fórmula molecular |
C24H30N6O6S2 |
Peso molecular |
562.7 g/mol |
Nombre IUPAC |
6-(4-benzhydrylpiperazin-1-yl)-7H-purine;methanesulfonic acid |
InChI |
InChI=1S/C22H22N6.2CH4O3S/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)27-11-13-28(14-12-27)22-19-21(24-15-23-19)25-16-26-22;2*1-5(2,3)4/h1-10,15-16,20H,11-14H2,(H,23,24,25,26);2*1H3,(H,2,3,4) |
Clave InChI |
HIKFPJJUSMZSQN-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1C2=NC=NC3=C2NC=N3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


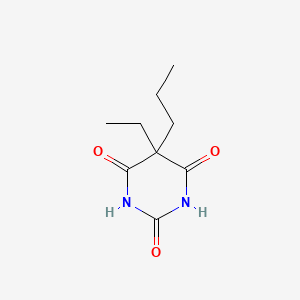
![4-[(4-Aminophenyl)methyl]aniline;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol;terephthalic acid;1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B14686733.png)
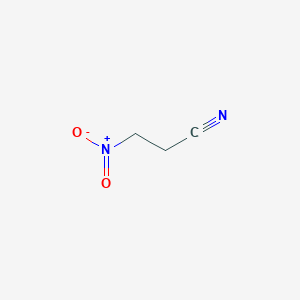

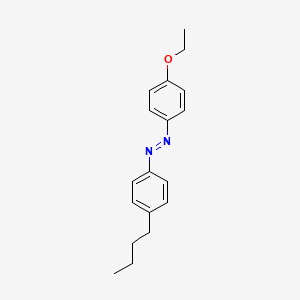
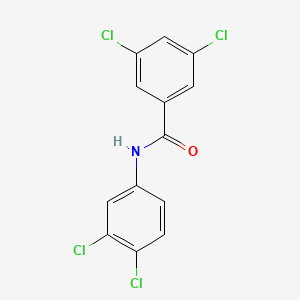
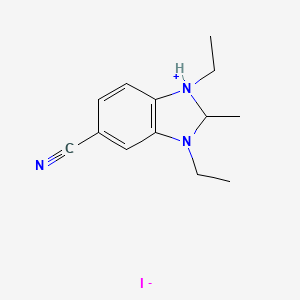
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14686785.png)
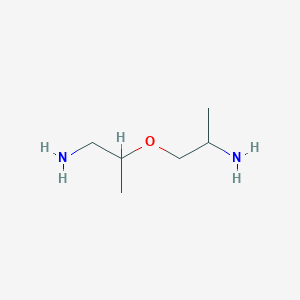
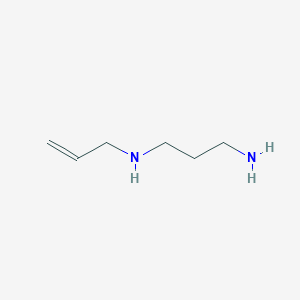
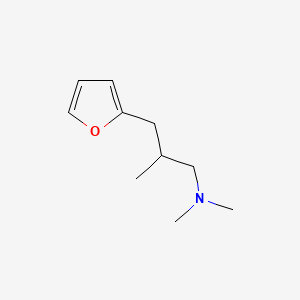
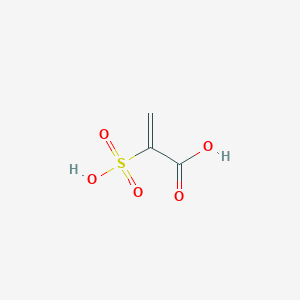
![Butanoic acid, 4-[bis(carboxymethyl)amino]-](/img/structure/B14686807.png)
